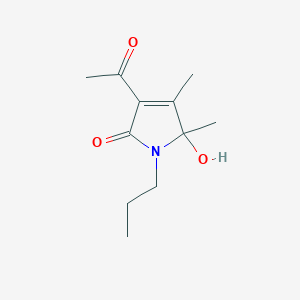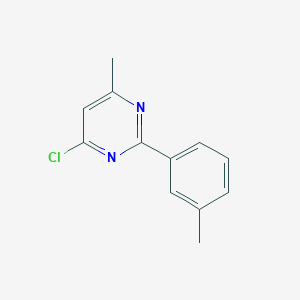
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine involves several steps. For instance, one method involves the reaction of 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine with N,N-dimethyl-1,3-phenylene-diamine dihydrochloride . The resulting compound was prepared as a yellow oil .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine include a molecular weight of 218.68 . Other properties such as boiling point, density, and melting point are also important for its characterization .Scientific Research Applications
Therapeutic Drug Synthesis
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine: is a valuable intermediate in the synthesis of various therapeutic drugs. Its pyrimidine core is a common motif in several pharmaceuticals due to its ability to interact with biological targets . For instance, derivatives of this compound have been explored for their potential in treating diseases like breast cancer and rheumatoid arthritis .
Antitumor Activity
The pyrimidine derivatives have shown promise in antitumor applications. Specific substitutions on the pyrimidine ring can lead to compounds that inhibit key enzymes in tumor cells, thereby preventing their growth and proliferation .
Antimicrobial and Antifungal Agents
Research has indicated that pyrimidine derivatives can act as effective antimicrobial and antifungal agents. The structural diversity of these compounds allows for the development of new drugs that can combat resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
The pyrimidine scaffold is also significant in the development of cardiovascular drugs. It can be tailored to produce compounds that regulate blood pressure and treat various heart conditions .
Anti-Inflammatory and Analgesic Applications
Due to their modulatory effects on inflammatory pathways, pyrimidine derivatives are being studied for their anti-inflammatory and analgesic properties. This makes them potential candidates for the treatment of chronic pain and inflammatory diseases .
Neuroprotective Agents
There is ongoing research into the neuroprotective properties of pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The result of the action of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is the disruption of normal cellular processes. By inhibiting protein kinases, the compound interferes with cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, including potential anticancer activity .
Safety and Hazards
Future Directions
The future research directions for 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine could involve further exploration of its pharmacological effects and potential applications in the treatment of various diseases . Additionally, more studies could be conducted to better understand its mechanism of action .
properties
IUPAC Name |
4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDKRBNQBEDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400542 |
Source


|
| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
CAS RN |
180606-70-6 |
Source


|
| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)

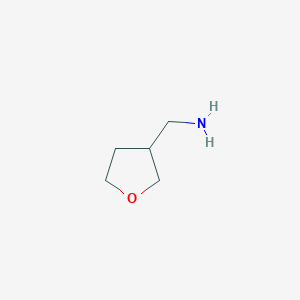

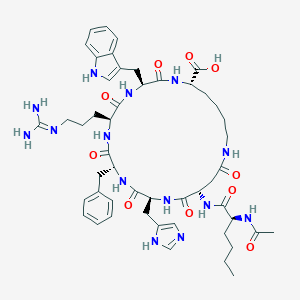


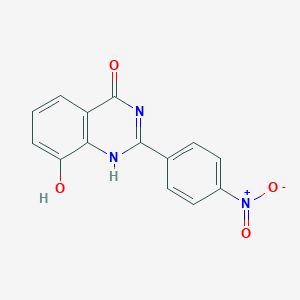

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
